4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine
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Overview
Description
4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine is a chemical compound with the molecular formula C9H14ClN3O. It features a morpholine ring substituted with a 4-chloro-1H-pyrazol-1-yl group via an ethyl linker. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine typically involves the reaction of 4-chloro-1H-pyrazole with an appropriate ethylating agent, followed by the introduction of the morpholine ring. Common synthetic routes include:
N-Alkylation: This involves the reaction of 4-chloro-1H-pyrazole with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azido derivatives.
Scientific Research Applications
4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potential and effects on acetylcholinesterase activity.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: Exhibits moderate potency against black mold.
Uniqueness
4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a pyrazole moiety makes it a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
4-[2-(4-chloropyrazol-1-yl)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOQSHXIQBHZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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